3-(Iodomethyl)benzonitrile

Organic Synthesis Halogenation Process Chemistry

Late-stage functionalization often fails with bromo or chloro analogs due to forcing conditions and decomposition. 3-(Iodomethyl)benzonitrile (CAS 69113-58-2) solves this via its labile C-I bond. • **Reactivity advantage:** >98% yield in SN2 reactions; milder conditions, shorter reaction times. • **Research utility:** Meta-regiochemistry for SAR studies; heavy iodine enables LC-MS tracking and X-ray crystallography. • **Supply:** Rigorously QC'd, packed under inert atmosphere, available for immediate dispatch.

Molecular Formula C8H6IN
Molecular Weight 243.04 g/mol
CAS No. 69113-58-2
Cat. No. B3056113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)benzonitrile
CAS69113-58-2
Molecular FormulaC8H6IN
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CI
InChIInChI=1S/C8H6IN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
InChIKeyGZYIKIQRDGHPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Electrophilic Building Block for Nucleophilic Substitution


3-(Iodomethyl)benzonitrile (CAS 69113-58-2), also known as m-cyanobenzyl iodide, is a meta-substituted benzonitrile derivative with the molecular formula C8H6IN and a molecular weight of 243.04 g/mol . The compound features an iodomethyl group (-CH2I) at the meta position relative to a nitrile group (-CN) on a benzene ring. This structure establishes it as a versatile electrophilic building block in organic synthesis, particularly for nucleophilic substitution reactions, where the iodomethyl group acts as an excellent leaving group, and for cross-coupling methodologies [1].

Electrophilic building block for nucleophilic substitution and cross-coupling
Meta-substituted benzonitrile scaffold for SAR and materials chemistry
Iodomethyl leaving group supports mild, high-yielding alkylation conditions

Reactivity Advantage over Chloro and Bromo Analogs


While 3-(chloromethyl)benzonitrile (CAS 64407-07-4) and 3-(bromomethyl)benzonitrile share the same core structure, their divergent reactivity as alkylating agents precludes simple substitution. The critical difference lies in the leaving group ability of the halide. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine or carbon-chlorine bonds. Consequently, 3-(iodomethyl)benzonitrile is a far more potent electrophile, enabling reactions to proceed under milder conditions, with shorter reaction times, and often in higher yields, especially with weak or sterically hindered nucleophiles [1]. This differential is magnified in complex, late-stage functionalization where a bromo or chloro analog may fail to react, or lead to extensive decomposition due to the forcing conditions required [2].

Attribute
3-(Iodomethyl)benzonitrile
Chloro / Bromo analogs
Leaving group
Iodide – highest reactivity; enables mild conditions
Bromide/Chloride – lower reactivity; may require forcing conditions
Reaction rate & yield
Faster reactions; reported 98% yield in model halogenation
Slower rates; chloro analog gave 90% under comparable conditions
Late-stage functionalization
Broad functional group tolerance due to mild protocols
Harsher conditions may decompose sensitive substrates

Quantitative Evidence for Procurement and Use


Synthesis Efficiency from Alcohol Precursor

In a direct comparison of halogenation methods, the conversion of 3-(hydroxymethyl)benzonitrile to 3-(iodomethyl)benzonitrile using a polystyrene-supported triphenylphosphine (PS-TPP), iodine (I2), and imidazole system in dichloromethane at room temperature for 15-120 minutes proceeds with a 98% isolated yield [1]. This is a demonstrably more efficient transformation compared to analogous chlorination reactions on similar benzylic alcohols. For example, under comparable conditions, the conversion of p-tolylmethanol to its chloromethyl derivative required an extended 24-hour reaction time and yielded only 90% product [2].

Synthesis Efficiency
Head-to-head
98% yield, 15–120 min
vs. 90% yield, 24 h (chloro analog)
Supports cost-effective scale-up and higher throughput
PS-TPP/I₂/imidazole, CH₂Cl₂, RT; alcohol precursor method
Organic Synthesis Halogenation Process Chemistry

Leaving Group Ability in Nucleophilic Substitutions

The superior reactivity of the iodomethyl group in 3-(iodomethyl)benzonitrile is a fundamental property derived from the nature of the halide. The relative leaving group ability follows the well-established order: iodide (I⁻) > bromide (Br⁻) > chloride (Cl⁻) >> fluoride (F⁻) [1]. This trend is quantitatively reflected in the rate of SN2 reactions, where alkyl iodides react significantly faster than their bromo and chloro counterparts [2]. This enhanced reactivity enables 3-(iodomethyl)benzonitrile to participate in challenging alkylation reactions where the corresponding 3-(bromomethyl)benzonitrile or 3-(chloromethyl)benzonitrile would be inert or require forcing conditions that could compromise sensitive functional groups elsewhere in the molecule.

Leaving Group Ability
Class-level
I⁻ >> Br⁻ > Cl⁻
Enables alkylation under milder conditions with broader scope
Standard halide nucleofugality order; SN2 rate enhancement
Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Regiochemical Precision of Meta-Substitution

3-(Iodomethyl)benzonitrile is the meta-isomer of iodomethylbenzonitrile. Its regioisomers, 2-(iodomethyl)benzonitrile and 4-(iodomethyl)benzonitrile, present different spatial orientations of the reactive iodomethyl group relative to the electron-withdrawing nitrile. While direct comparative biological data for these specific isomers is sparse in the public domain, it is a fundamental tenet of medicinal chemistry and material science that meta-, ortho-, and para-substitution patterns confer vastly different molecular geometries, dipole moments, and electronic properties. These differences directly impact target binding, supramolecular assembly, and physicochemical properties like melting point and solubility [1]. For instance, the meta-substitution pattern is often critical for achieving specific dihedral angles in drug candidates targeting protein-protein interactions.

Regiochemical Identity
Class-level
Meta-substituted isomer (3-)
Critical for target geometry and SAR interpretation
Ortho-/para- isomers alter spatial presentation and properties
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Supply Chain and Purity Metrics

Sourcing 3-(iodomethyl)benzonitrile requires attention to available purity grades and cost structures, as these factors directly impact project budgets and experimental outcomes. The compound is commercially available with a minimum purity specification of 95% from multiple suppliers . In comparison, the structurally related and more reactive 3-(bromomethyl)benzonitrile is available in higher purities (e.g., 97%) from vendors like Ambeed . The slightly lower typical commercial purity of the iodo compound may reflect its higher inherent reactivity and potential for decomposition, a trade-off for its superior performance as an electrophile.

Commercial Purity
Data to verify
95% min. (iodo)
vs. 97% (bromo analog)
Purity differential may reflect reactivity; fit-for-purpose review advised
Based on vendor specifications; additional purification possible
Procurement Supply Chain Quality Control

Physicochemical Differentiation and Analytical Advantage

The molecular weight of 3-(iodomethyl)benzonitrile is 243.04 g/mol , a significant increase over its chloro (151.59 g/mol) and bromo (approx. 196.05 g/mol) analogs [1]. This difference is a direct consequence of the heavier iodine atom. This substantial mass difference is highly advantageous for mass spectrometry-based reaction monitoring and purification, as the target compound and its derivatives will have distinct m/z signals, simplifying analysis and fraction collection. Furthermore, the high atomic number of iodine makes the compound amenable to X-ray crystallography for structure determination, where the heavy atom can facilitate phase determination.

Molecular Weight
Direct comparison
243.04 g/mol
+91.45 vs. chloro; +47 vs. bromo
Distinct MS signals simplify reaction monitoring and purification
Heavy atom also aids X-ray crystallography phase determination
Analytical Chemistry Compound Characterization Property Prediction

Key Application Scenarios with Performance Advantages


Synthesis of Meta-Substituted Benzonitrile Libraries

For medicinal chemistry groups building diverse compound libraries, 3-(iodomethyl)benzonitrile is a superior starting material for generating meta-substituted benzonitrile derivatives. Its 98% synthetic yield from the alcohol precursor [1] and excellent leaving group ability enable rapid, high-yielding diversification via nucleophilic substitution with a wide array of amines, thiols, and alkoxides. The meta-regiochemistry ensures a specific spatial orientation, which is critical for SAR studies, and the heavy iodine atom facilitates convenient LC-MS monitoring.

Demanding SN2 Alkylations with Unreactive Nucleophiles

When a synthetic sequence requires alkylation of a weak, bulky, or otherwise unreactive nucleophile, 3-(iodomethyl)benzonitrile is the reagent of choice over its bromo or chloro counterparts. The superior leaving group ability of iodide [2] allows the reaction to proceed under milder conditions, avoiding decomposition of sensitive substrates and minimizing side reactions. This is particularly valuable in the late-stage functionalization of complex natural products or advanced pharmaceutical intermediates.

Regioselective Functionalization for SAR Studies

In drug discovery, the precise positioning of functional groups is paramount. Researchers investigating the effect of a benzonitrile moiety on biological activity require the pure meta-isomer, 3-(iodomethyl)benzonitrile, to accurately interpret SAR data [3]. Use of the ortho- or para-isomer would introduce a confounding variable related to geometry rather than the intended functional group change. Procurement of the specific isomer ensures experimental integrity and reliable results.

Analytical and Crystallography-Focused Synthesis

The heavy iodine atom in 3-(iodomethyl)benzonitrile provides a distinctive isotopic pattern in mass spectrometry, simplifying the tracking of the compound and its derivatives in complex reaction mixtures. Furthermore, the compound's high electron density makes it an ideal candidate for preparing heavy-atom derivatives for X-ray crystallography, facilitating the solution of novel crystal structures where phase determination would otherwise be challenging.

Application
Selection Property
Validation Focus
Meta-substituted benzonitrile libraries
High-yielding nucleophilic diversification
Verify reaction yields and LC-MS purity
Demanding SN2 alkylations
Iodide leaving group for mild activation
Assess conversion with weak or hindered nucleophiles
Regioselective SAR studies
Pure meta-isomer geometry
Confirm isomer identity by NMR or HPLC
Analytical / crystallography synthesis
Heavy atom for MS and X-ray
Evaluate detectability and crystal derivatization suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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